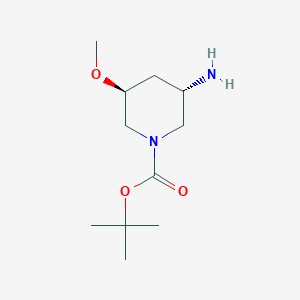

tert-Butyl (3S,5S)-3-amino-5-methoxypiperidine-1-carboxylate

Description

tert-Butyl (3S,5S)-3-amino-5-methoxypiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position, an amino group at the 3S position, and a methoxy substituent at the 5S position. Its molecular formula is C₁₁H₂₂N₂O₃ (molecular weight: 230.31 g/mol) . The compound is primarily used as a building block in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) requiring stereochemical precision. It is listed under CAS No. 1312810-23-3 and was previously available in milligram to gram quantities, though current suppliers mark it as discontinued .

Key structural attributes:

- Stereochemistry: The (3S,5S) configuration ensures specific spatial orientation critical for receptor binding in drug candidates.

- Functional Groups: The methoxy group at C5 enhances hydrophilicity compared to alkyl substituents, while the tert-butyl carbamate protects the amine during synthetic steps.

Properties

IUPAC Name |

tert-butyl (3S,5S)-3-amino-5-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOYBSJHTACSNI-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H](C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701130867 | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-5-methoxy-, 1,1-dimethylethyl ester, (3S,5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701130867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312810-23-3 | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-5-methoxy-, 1,1-dimethylethyl ester, (3S,5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312810-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-5-methoxy-, 1,1-dimethylethyl ester, (3S,5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701130867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3S,5S)-3-amino-5-methoxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S,5S)-3-amino-5-methoxypiperidine-1-carboxylate typically involves the protection of the amino group and the introduction of the tert-butyl and methoxy groups. One common method involves the use of tert-butyl carbamate as a protecting group for the amino group.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,5S)-3-amino-5-methoxypiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

tert-Butyl (3S,5S)-3-amino-5-methoxypiperidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3S,5S)-3-amino-5-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at C5

Methoxy vs. Hydroxy Groups

- Hydroxy derivatives are more prone to oxidation or conjugation reactions. Applications: Hydroxy analogs are intermediates in kinase inhibitors or antiviral agents where hydrogen bonding is critical.

Methoxy vs. Methyl Groups

- tert-Butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate (CAS 1860012-52-7) : A methyl (-CH₃) group at C5 reduces polarity, enhancing lipophilicity and membrane permeability. This substitution is advantageous in CNS-targeting drugs. Synthesis: Methyl analogs are synthesized via reductive amination or alkylation, with yields comparable to methoxy derivatives (~79–81%) .

Methoxy vs. Fluoro Groups

- tert-Butyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate (CAS 1932056-72-8) : Fluorine’s electronegativity alters electronic distribution, improving metabolic stability and binding affinity in protease inhibitors. Predicted Collision Cross Section (CCS): 153.9 Ų ([M+H]+), similar to the methoxy analog (153.9 Ų) , suggesting comparable gas-phase ion mobility.

Stereochemical Variations

- tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate (CAS 2101218-75-9) : The (3R,5S) diastereomer exhibits distinct optical rotation ([α]D20 = +9.9 vs. Applications: Stereoisomers are critical in enantioselective catalysis or chiral drug development, where minor configuration changes drastically alter efficacy .

Functional Group Additions

- (3S,5S)-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester (CAS 2382089-24-7) : Dual hydroxyl groups at C3 and C5 significantly increase hydrophilicity (logP reduction) and hydrogen-bonding capacity.

Q & A

Q. What are the key steps for synthesizing tert-Butyl (3S,5S)-3-amino-5-methoxypiperidine-1-carboxylate?

The synthesis typically involves multi-step protection and coupling reactions. For example:

- Step 1 : Introduce the tert-butoxycarbonyl (Boc) protecting group to the piperidine nitrogen using Boc anhydride under basic conditions.

- Step 2 : Functionalize the 3-position with an amino group via reductive amination or nucleophilic substitution, ensuring stereochemical control.

- Step 3 : Install the 5-methoxy group using alkylation or Mitsunobu conditions.

- Purification : Column chromatography (e.g., silica gel with gradients of PE/EtOAc/MeOH) and crystallization are critical for isolating enantiomerically pure products .

Q. How can researchers confirm the stereochemistry of this compound?

X-ray crystallography is the gold standard. Using software like SHELXL for structure refinement, researchers can resolve the (3S,5S) configuration by analyzing electron density maps and torsion angles . Complementary methods include chiral HPLC or NMR with chiral shift reagents to validate enantiopurity.

Q. What analytical techniques are essential for characterizing this compound?

- Purity : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase).

- Structure : H/C NMR to confirm functional groups and stereochemistry, IR for carbonyl (Boc) and amine detection, and high-resolution mass spectrometry (HRMS) for molecular formula validation.

- Stability : TGA/DSC to assess thermal degradation under storage conditions .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data on stereochemistry be resolved?

Discrepancies may arise from dynamic effects (e.g., ring puckering in piperidine). Strategies include:

- Multi-method validation : Cross-validate X-ray data with NOESY NMR to detect spatial proximities between protons.

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data.

- SHELX refinement : Adjust thermal parameters and occupancy to account for disorder in crystallographic models .

Q. What strategies minimize racemization during Boc deprotection or functionalization?

- Low-temperature conditions : Perform reactions at 0–4°C to slow down racemization.

- Mild acids : Use TFA in DCM instead of HCl to avoid harsh acidic conditions.

- Protecting group alternatives : Consider Fmoc for temporary protection if Boc proves unstable under reaction conditions .

Q. How to address low yields in coupling reactions involving the 3-amino group?

- Coupling reagents : Optimize with HBTU/HOBt or EDC/DMAP systems to enhance amide bond formation efficiency.

- Solvent effects : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates.

- Steric hindrance mitigation : Introduce temporary protecting groups (e.g., Alloc) on the piperidine nitrogen to reduce steric bulk .

Q. What are the challenges in scaling up enantioselective synthesis?

- Catalyst cost : Transition from chiral auxiliaries to asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for cost-effective scale-up.

- Purification bottlenecks : Replace column chromatography with crystallization or continuous-flow systems.

- Reaction monitoring : Implement in-situ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Methodological Notes

- Stereochemical analysis : Always cross-validate X-ray data with computational (DFT) and spectroscopic (NMR) methods to avoid misassignment.

- Synthetic reproducibility : Document solvent grades (anhydrous vs. technical) and reaction atmosphere (N vs. air), as moisture/oxygen can drastically alter yields .

- Data contradiction resolution : Use Bayesian statistics or multivariate analysis to reconcile conflicting analytical results from different labs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.